Bay 41-2272
Overview
Description
Bay 41-2272 is an activator of soluble guanylate cyclase (sGC) at a novel, NO-independent regulatory site . It is the first product that stimulates sGC through a non-NO mechanism . It increases sGC activity by 400-fold in synergy with NO .
Synthesis Analysis
Bay 41-2272 binds on the surface of H-NOX with low affinity and this binding is enhanced by low NO concentrations . The binding of Bay 41-2272 to the Ns H-NOX domain and on the catalytic function of the sGC is impacted by the redox state of the heme .Molecular Structure Analysis
Bay 41-2272 is a pyrazolopyridine that is 1H-pyrazolo [3,4-b]pyridine which is substituted by a 2-fluorobenzyl group at position 1 and by a 4-amino-5-cyclopropylpyrimidin-2-yl group at position 3 .Chemical Reactions Analysis
Bay 41-2272 has been used for the stimulation of guanylate cyclase in heart and neurons . It increases superoxide release in THP-1 and PBM, as assessed by lucigenin-chemiluminescence assay .Physical And Chemical Properties Analysis
Bay 41-2272 has a molecular formula of C20H17FN6 and a molecular weight of 360.4 g/mol .Scientific Research Applications
Pulmonary Hypertension and Vascular Remodeling
BAY 41-2272, a direct activator of soluble guanylate cyclase, shows significant therapeutic potential in pulmonary hypertension (PH) and vascular remodeling. Deruelle et al. (2006) demonstrated that BAY 41-2272 reduces right ventricular hypertrophy and attenuates artery wall thickness in neonatal rats subjected to chronic hypoxia, indicating its effectiveness in preventing PH induced by neonatal hypoxia (Deruelle et al., 2006). Similarly, in a study by Thorsen et al. (2010), BAY 41-2272 prevented the increase in right ventricular systolic pressure and hypertrophy in adult rats with chronic hypoxic pulmonary hypertension, showcasing its potential as a therapy for this condition (Thorsen et al., 2010).
Cardiorenal Properties in Congestive Heart Failure
Boerrigter et al. (2003) investigated the cardiorenal actions of BAY 41-2272 in a canine model of congestive heart failure (CHF). The study found that BAY 41-2272 potently unloaded the heart, increased cardiac output, and preserved glomerular filtration rate without activating the renin-angiotensin-aldosterone system, suggesting a new strategy for treating cardiovascular diseases such as CHF (Boerrigter et al., 2003).
Pulmonary Vasodilation and Chronic Hypoxia
Deruelle et al. (2005) found that BAY 41-2272 causes potent and sustained fetal pulmonary vasodilation independent of nitric oxide release. This suggests its therapeutic potential for pulmonary hypertension associated with failure to circulatory adaptation at birth, especially in the setting of impaired NO production (Deruelle et al., 2005).
Other Pharmacological Actions
Bischoff and Stasch (2004) clarified that the physiological effects of BAY 41-2272 are due to the synergism of sensitization of NO-sensitive guanylate cyclase and inhibition of PDE5. This finding is crucial as it delineates the mechanism of action of BAY 41-2272 and its impact on various physiological systems (Bischoff & Stasch, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOAHNRJAXSBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180320 | |
Record name | BAY-41-2272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bay 41-2272 | |
CAS RN |
256376-24-6 | |
Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-41-2272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-2272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY 41-2272 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAY-41-2272 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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